4'-Aminoacetophenone Hydrochloride

Solubility Formulation Aqueous Chemistry

Researchers requiring aqueous-compatible 4'-aminoacetophenone face solubility limits with the free base (only 6.5 g/L in water). This hydrochloride salt dissolves freely, enabling homogeneous diazotization and heterocyclic synthesis without co-solvents or pre-acidification. • Water-soluble form-eliminates acidification steps in sulfate/nitrite analytical methods and diazonium coupling reactions. • Dual-method purity certification (>98.0% by HPLC and nonaqueous titration) ensures stoichiometric precision for process development and scale-up. • Room-temperature stability (<15°C) reduces storage complexity versus the oxidation-prone free base, lowering inventory management overhead.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 41784-08-1
Cat. No. B1290802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Aminoacetophenone Hydrochloride
CAS41784-08-1
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N.Cl
InChIInChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H
InChIKeyLCYIZBVMHJGJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Aminoacetophenone Hydrochloride Overview


4'-Aminoacetophenone Hydrochloride (CAS 41784-08-1; C8H9NO·HCl; MW 171.62) is the hydrochloride salt of 4'-aminoacetophenone (free base CAS 99-92-3). It presents as a white to light yellow crystalline powder that is freely soluble in water, in contrast to the limited cold-water solubility of the free base . The compound is supplied at high purity (>98.0% by HPLC and nonaqueous titration) and is stable under standard laboratory storage conditions . Its primary industrial relevance stems from its use as a water-compatible intermediate in pharmaceutical synthesis and as a chromogenic reagent in analytical methods for sulfate and nitrite determination . The hydrochloride form is specifically engineered to circumvent the aqueous solubility constraints of the free amine, enabling homogeneous reaction conditions in water-based chemistries and simplifying downstream processing .

Water-soluble hydrochloride salt for aqueous-phase chemistry
Pre-acidified form supports diazotization and analytical workflows
Dual-method purity certification (HPLC + titration) for stoichiometric control

4'-Aminoacetophenone HCl vs. Free Base


Generic substitution between 4'-aminoacetophenone hydrochloride and its free base counterpart is not straightforward due to fundamentally different physicochemical profiles that directly impact laboratory and industrial utility. The free base (CAS 99-92-3) exhibits markedly limited aqueous solubility (only 6.5 g/L at room temperature, with literature reporting values as low as 0.0065 g/g of water), requiring hot water or organic co-solvents for dissolution [1][2]. In contrast, the hydrochloride salt is freely water-soluble, enabling homogeneous aqueous reaction conditions essential for diazotization-based analytical methods and water-compatible synthetic transformations [3]. The salt form also provides enhanced stability during storage and handling, as the free amine is susceptible to oxidation and discoloration over time . For procurement specialists, selecting the incorrect form can lead to failed assays, reduced reaction yields, or the necessity for additional acidification steps that introduce variability. The quantitative evidence below clarifies exactly when the hydrochloride salt is the demonstrably superior choice.

Solubility profile
Freely water-soluble; enables homogeneous aqueous reactions
Free base: limited cold-water solubility; may require co-solvents or heating
Reagent readiness
Pre-formed HCl salt; no separate acid addition needed for diazotization
Free base: requires in situ acidification; introduces procedural variability
Storage stability
Ambient-stable crystalline salt; reduced oxidative degradation risk
Free amine: oxidation-prone over time; may require refrigerated storage

4'-Aminoacetophenone HCl: Key Evidence


Aqueous Solubility Advantage

4'-Aminoacetophenone hydrochloride demonstrates substantially enhanced water solubility relative to the free base. While the free base (CAS 99-92-3) exhibits limited aqueous solubility of 6.5 g/L at ambient temperature [1] and values as low as 0.0065 g/g (approximately 6.5 g/kg) in pure water [2], the hydrochloride salt is characterized by vendors as 'freely soluble' or 'soluble' in water . Although precise quantitative saturation values for the hydrochloride salt are not universally reported in authoritative databases, a representative source indicates solubility of at least 25 mg/mL (25 g/L) [3]. The solubility differential is particularly pronounced under cold water conditions: the free base is described as 'slightly soluble' or requiring hot water, whereas the hydrochloride salt dissolves readily at room temperature . This represents a minimum 3.8-fold increase in aqueous solubility (25 g/L vs. 6.5 g/L), with the practical differential being substantially larger when considering dissolution kinetics at ambient temperature.

Aqueous Solubility
Cross-study comparable
≥25 g/L (freely soluble)
≥3.8× vs 6.5 g/L free base
Supports aqueous-phase workflow selection
Source-dependent solubility data; verify under intended conditions
Solubility Formulation Aqueous Chemistry Pharmaceutical Intermediates

Ready-to-Use Sulfate/Nitrite Reagent

4'-Aminoacetophenone hydrochloride serves as a direct-use fluorescent reagent for the determination of sulfate and nitrite ions in aqueous samples, operating via absorbance measurement at 404 nm . The reaction with sulfates yields a yellow-orange precipitate; reaction with nitrites produces an orange precipitate . Critically, the hydrochloride salt form eliminates the requirement for in situ acidification that would be necessary if the free base were employed, thereby reducing procedural steps and potential sources of error. In contrast, analytical methods utilizing the free base explicitly require the presence of hydrochloric acid to effect diazotization, with typical protocols employing 47 mM HCl conditions [1][2]. The pre-formed hydrochloride salt ensures consistent and immediate acid availability, enabling more robust and reproducible analytical performance. The reaction products can be recovered from organic solvents such as toluene, acetone, or chloroform via reduced-pressure distillation .

Analytical Readiness
Class-level inference
Direct-use fluorescent reagent for sulfate/nitrite determination
Supports method simplification review
Absorbance at 404 nm; pre-formed salt ensures consistent acid availability
Analytical Chemistry Water Analysis Spectrophotometry Environmental Monitoring

Dual-Method Purity Certification

Commercial 4'-aminoacetophenone hydrochloride is routinely supplied with a purity specification of >98.0% as determined by both HPLC (area%) and nonaqueous titration (wt%), providing orthogonal analytical confirmation of product integrity . This dual-method certification reduces the risk of co-purchasing undetected impurities that might interfere with subsequent reactions. In contrast, the free base is frequently offered at comparable nominal purity (e.g., 99%) but typically certified by a single method (GC or HPLC) alone, lacking the confirmatory titration data that directly quantifies the amine content . The hydrochloride salt's nonaqueous titration value specifically measures the basic nitrogen content, confirming complete salt formation and absence of residual free amine that could exhibit different reactivity profiles. Supplier specifications indicate typical purity ranges of 95% to >98.0% across different vendors, with premium grades achieving the >98.0% threshold . This level of analytical characterization supports applications where precise stoichiometric control is critical, including pharmaceutical intermediate synthesis and analytical standard preparation.

Purity Certification
Cross-study comparable
>98.0% by HPLC and nonaqueous titration (dual-method)
Supports lot-to-lot consistency review
Sources to verify; dual-method reduces undetected impurity risk
Quality Control Pharmaceutical Intermediates Synthetic Reliability Procurement Specifications

Imidazolin-2-one One-Pot Synthesis

4'-Aminoacetophenone hydrochloride (as α-aminoacetophenone hydrochloride analogues) has been demonstrated to participate in one-pot cyclization reactions with arylisocyanates to yield aryl-substituted imidazolin-2-one derivatives [1]. The reported synthetic route achieved higher yields compared to alternative known methods, with the hydrochloride form providing the necessary acidic environment and water solubility to facilitate homogeneous reaction conditions [2]. This contrasts with the free base, which would require separate addition of acid and may not fully dissolve in aqueous or polar reaction media. The imidazolin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. While quantitative yield comparisons across multiple reaction types are not systematically reported, the class-level advantage of hydrochloride salts in aqueous-phase heterocyclic synthesis is well-established. The compound also serves as a precursor for diazonium salt generation, enabling coupling reactions with various nucleophiles to produce azo dyes and pharmaceutical intermediates .

Synthetic Utility
Class-level inference
Higher yield reported for one-pot imidazolin-2-one cyclization with arylisocyanates
Supports synthetic yield review
Reaction-specific evidence; verify with intended substrates and conditions
Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates Reaction Efficiency

Crystalline Stability and Handling

4'-Aminoacetophenone hydrochloride is supplied as a white to light yellow crystalline powder with a defined solid physical state at 20°C, enabling straightforward weighing and transfer operations [1]. GHS safety data sheets indicate the compound is stable under recommended storage conditions (room temperature, cool and dark place, <15°C), with decomposition occurring only upon heating to approximately 170°C . This thermal stability window provides a margin of safety during routine handling and storage. In contrast, the free base is also a crystalline solid but is more prone to oxidation and discoloration over time, with a melting point of 103-107°C and potential for degradation if not stored properly . The hydrochloride salt's enhanced oxidative stability derives from protonation of the amino group, which reduces susceptibility to atmospheric oxidation. Storage recommendations for the hydrochloride salt are less stringent (room temperature) compared to some free base specifications that require refrigerated conditions . For procurement professionals managing chemical inventory, this translates to reduced storage complexity and longer shelf-life confidence.

Storage Stability
Supporting evidence
Reported decomposition ~170 °C; ambient storage recommended by supplier
Supports storage-condition review
Data to verify; monitor oxidative stability under intended conditions
Material Handling Storage Stability Procurement Logistics Quality Assurance

4'-Aminoacetophenone HCl: Application Scenarios


Aqueous Pharmaceutical Intermediate Synthesis

When developing synthetic routes to imidazolin-2-ones or related heterocyclic pharmaceutical intermediates that require aqueous or polar reaction conditions, 4'-aminoacetophenone hydrochloride is the preferred starting material. Its water solubility enables homogeneous reaction mixtures, while the pre-formed salt eliminates the need for separate acid addition during cyclization reactions [1]. This scenario applies particularly to one-pot syntheses where acid catalysis and aqueous compatibility are both required, as demonstrated in the efficient preparation of aryl-substituted imidazolin-2-ones . The dual-method purity certification (>98.0% by HPLC and titration) ensures stoichiometric precision critical for process development and scale-up .

Sulfate and Nitrite Water Analysis Reagent

For analytical laboratories performing routine sulfate and nitrite determinations in water samples, 4'-aminoacetophenone hydrochloride provides a ready-to-use fluorescent reagent that eliminates the acidification step required with the free base [1]. The compound reacts directly with sulfates to form a yellow-orange precipitate and with nitrites to form an orange precipitate, with quantification based on absorbance at 404 nm . The hydrochloride salt form ensures consistent acid availability and reduces method variability, making it suitable for validated analytical procedures in environmental monitoring and quality control laboratories . This application scenario is particularly relevant for procurement teams supporting water testing and regulatory compliance workflows.

Diazonium Chemistry for Azo Dyes

In synthetic workflows requiring diazonium salt intermediates for azo dye production or coupling with phenolic/nucleophilic substrates, the hydrochloride salt provides immediate access to the protonated amine required for efficient diazotization [1]. The water solubility of the hydrochloride salt facilitates diazonium generation under homogeneous aqueous conditions, whereas the free base would require separate acid addition and may not fully dissolve . This scenario is applicable to the preparation of colored azo compounds for analytical derivatization, as well as pharmaceutical intermediates accessed via diazonium coupling .

Long-Term Inventory and Storage Stability

For procurement and inventory managers maintaining chemical stockrooms with extended storage durations, 4'-aminoacetophenone hydrochloride offers a stability advantage over the free base. The hydrochloride salt is stable at room temperature under recommended conditions (cool, dark, <15°C) and decomposes only upon heating to approximately 170°C [1]. In contrast, the free base may require refrigerated storage to prevent oxidative degradation and discoloration . This reduced storage complexity translates to lower operational overhead and reduced risk of material loss due to improper storage, making the hydrochloride salt the more procurement-friendly option for facilities without dedicated refrigerated chemical storage .

Application
Selection Property
Validation Focus
Aqueous heterocyclic synthesis
Water-compatible salt form
Homogeneous aqueous reaction verification
Sulfate and nitrite analysis
Direct-use pre-acidified reagent
Spectrophotometric method consistency
Diazonium coupling reactions
Pre-protonated amine form
Aqueous diazotization efficiency review
Extended inventory storage
Ambient-stable crystalline salt
Oxidative degradation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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